Cyclo(CKLIIF) -

Cyclo(CKLIIF)

Catalog Number: EVT-15271590
CAS Number:
Molecular Formula: C36H59N7O6S
Molecular Weight: 718.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(CKLIIF) is a cyclic peptide that has garnered attention due to its dual inhibitory action on hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). These factors play a critical role in cellular responses to low oxygen levels, influencing various biological processes such as angiogenesis, metabolism, and cell survival. Cyclo(CKLIIF) disrupts the interaction between HIF-1α and HIF-2α with HIF-1β, which is crucial for their function in hypoxic conditions .

Source and Classification

Cyclo(CKLIIF) is classified as a cyclic peptide derived from amino acids. Its structure consists of a sequence that includes cysteine, lysine, leucine, isoleucine, and phenylalanine. The compound has been synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences into cyclic forms .

Synthesis Analysis

Methods

The synthesis of Cyclo(CKLIIF) typically involves solid-phase peptide synthesis (SPPS), a method that enables the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This technique allows for high purity and yield of the final product.

Technical Details

During SPPS, each amino acid is added one at a time after deprotecting the previous residue. The cyclic form is achieved through the formation of a covalent bond between the terminal amino acid's side chain and an earlier residue in the sequence. For Cyclo(CKLIIF), specific attention must be paid to the protection of functional groups to avoid undesired reactions during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of Cyclo(CKLIIF) includes a cyclic arrangement of its constituent amino acids, contributing to its stability and biological activity. The cyclic structure enhances its binding affinity to target proteins compared to linear peptides.

Data

The binding affinity of Cyclo(CKLIIF) for HIF-1α and HIF-2α was measured using microscale thermophoresis, yielding dissociation constants (KDK_D) of approximately 2.6 μM for HIF-1α and 2.2 μM for HIF-2α, indicating strong interactions with these targets .

Chemical Reactions Analysis

Reactions

Cyclo(CKLIIF) primarily engages in protein-protein interactions, specifically inhibiting the heterodimerization of HIF-1α and HIF-2α with HIF-1β. This inhibition can lead to downstream effects on gene expression related to hypoxia.

Technical Details

The mechanism involves competitive binding where Cyclo(CKLIIF) occupies the binding site on HIF-1β that would otherwise be engaged by HIF-1α or HIF-2α. This prevents the formation of the active transcriptional complex necessary for hypoxia-responsive gene activation .

Mechanism of Action

Process

Cyclo(CKLIIF) functions by mimicking the natural substrates or ligands that bind to hypoxia-inducible factors. By doing so, it effectively blocks their interaction with other proteins involved in cellular signaling pathways related to oxygen availability.

Data

The detailed analysis using molecular dynamics simulations indicates that specific residues within Cyclo(CKLIIF), particularly cysteine at position 1, play crucial roles in facilitating these interactions through hydrogen bonding and hydrophobic contacts with target proteins .

Physical and Chemical Properties Analysis

Physical Properties

Cyclo(CKLIIF) is typically presented as a white powder or crystalline solid. Its solubility in various solvents can vary based on its structural characteristics.

Chemical Properties

The chemical stability of Cyclo(CKLIIF) under physiological conditions is essential for its application in biological systems. Studies indicate that it maintains structural integrity over time when stored properly.

Relevant data on its melting point, boiling point, and solubility are often specific to the synthesis conditions used but generally reflect typical values for cyclic peptides.

Applications

Cyclo(CKLIIF) has significant potential in scientific research due to its role as an inhibitor of hypoxia-inducible factors. Its applications include:

  • Cancer Research: By inhibiting HIFs, Cyclo(CKLIIF) may help reduce tumor growth and metastasis in hypoxic tumor environments.
  • Therapeutic Development: The compound's ability to modulate cellular responses to oxygen levels makes it a candidate for developing treatments for diseases associated with hypoxia.
  • Biological Studies: Researchers utilize Cyclo(CKLIIF) to study the effects of hypoxia on cellular processes and signaling pathways.

Properties

Product Name

Cyclo(CKLIIF)

IUPAC Name

(3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C36H59N7O6S

Molecular Weight

718.0 g/mol

InChI

InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

XJRRXYUTYATOHA-CJKZIAQFSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.